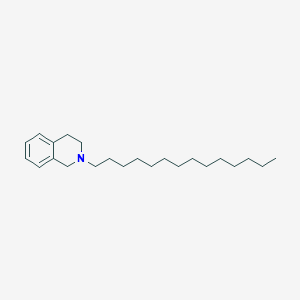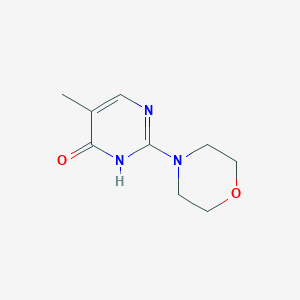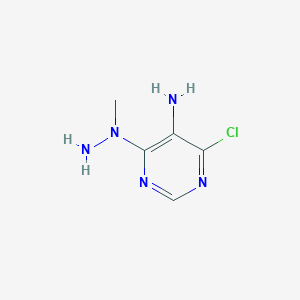
N-Ethyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry
Méthodes De Préparation
The synthesis of 1-Ethylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate involves several steps. One common method includes the reaction of 1-ethylpyrrolidine with 2-chloro-6-methylphenyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.
Analyse Des Réactions Chimiques
1-Ethylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced carbamate derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown potential as a biochemical tool for studying enzyme interactions and protein modifications.
Medicine: Research has indicated possible applications in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It is used in the formulation of certain industrial products, including coatings and adhesives, due to its chemical stability and reactivity
Mécanisme D'action
The mechanism of action of 1-Ethylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of covalent bonds or strong non-covalent interactions, leading to changes in the biological activity of the target molecules .
Comparaison Avec Des Composés Similaires
1-Ethylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate can be compared with other carbamate derivatives, such as:
1-Methylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.
1-Ethylpyrrolidin-3-yl (2-chloro-4-methylphenyl)carbamate: Variation in the position of the methyl group on the phenyl ring, affecting its chemical properties and biological activity.
1-Ethylpyrrolidin-3-yl (2-chloro-6-ethylphenyl)carbamate: Substitution of the methyl group with an ethyl group, resulting in different steric and electronic effects.
Propriétés
Numéro CAS |
31755-10-9 |
|---|---|
Formule moléculaire |
C14H19ClN2O2 |
Poids moléculaire |
282.76 g/mol |
Nom IUPAC |
(1-ethylpyrrolidin-3-yl) N-(2-chloro-6-methylphenyl)carbamate |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-17-8-7-11(9-17)19-14(18)16-13-10(2)5-4-6-12(13)15/h4-6,11H,3,7-9H2,1-2H3,(H,16,18) |
Clé InChI |
LIMHOLDGOISFRN-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(C1)OC(=O)NC2=C(C=CC=C2Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione](/img/structure/B12916428.png)
![2-Nitro-5-[(4-nitrobenzene-1-sulfonyl)methyl]furan](/img/structure/B12916438.png)
![Furo[3,4-b]furan](/img/structure/B12916448.png)


![Furan-2-ylmethyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916458.png)








